1,1'-{(1,2-Dioxoethane-1,2-diyl)bis[(4,1-phenylene)oxy-4,1-phenylene]}bis(phenylethane-1,2-dione)
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Overview
Description
1,1’-{(1,2-Dioxoethane-1,2-diyl)bis[(4,1-phenylene)oxy-4,1-phenylene]}bis(phenylethane-1,2-dione) is a complex organic compound characterized by its unique structure, which includes multiple phenyl groups and an oxalyl group
Preparation Methods
The synthesis of 1,1’-{(1,2-Dioxoethane-1,2-diyl)bis[(4,1-phenylene)oxy-4,1-phenylene]}bis(phenylethane-1,2-dione) typically involves a multi-step process. One common method is the condensation reaction between 2-hydroxy-1-naphthaldehyde and bis(4-aminophenoxy)ethane . The reaction is carried out under controlled conditions, often involving the use of solvents like methanol or dichloromethane . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinones, while reduction reactions may produce hydroquinones .
Scientific Research Applications
1,1’-{(1,2-Dioxoethane-1,2-diyl)bis[(4,1-phenylene)oxy-4,1-phenylene]}bis(phenylethane-1,2-dione) has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it may be used in the study of enzyme interactions and protein binding due to its unique structure . In industry, it can be used in the production of advanced materials and polymers .
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. Its phenyl groups allow it to engage in π-π interactions with aromatic amino acids in proteins, potentially affecting protein function . The oxalyl group can form hydrogen bonds with other molecules, influencing the compound’s binding affinity and specificity . These interactions can modulate biological pathways, leading to various effects depending on the context.
Comparison with Similar Compounds
Similar compounds to 1,1’-{(1,2-Dioxoethane-1,2-diyl)bis[(4,1-phenylene)oxy-4,1-phenylene]}bis(phenylethane-1,2-dione) include benzene, 1,1’-[1,2-ethanediylbis(oxy)]bis- and ethene, 1,1’-[oxybis(2,1-ethanediyloxy)]bis- . These compounds share structural similarities but differ in their functional groups and overall reactivity.
Properties
CAS No. |
59727-31-0 |
---|---|
Molecular Formula |
C42H26O8 |
Molecular Weight |
658.6 g/mol |
IUPAC Name |
1-[4-[4-[2-oxo-2-[4-[4-(2-oxo-2-phenylacetyl)phenoxy]phenyl]acetyl]phenoxy]phenyl]-2-phenylethane-1,2-dione |
InChI |
InChI=1S/C42H26O8/c43-37(27-7-3-1-4-8-27)39(45)29-11-19-33(20-12-29)49-35-23-15-31(16-24-35)41(47)42(48)32-17-25-36(26-18-32)50-34-21-13-30(14-22-34)40(46)38(44)28-9-5-2-6-10-28/h1-26H |
InChI Key |
SMLPQHVACIVQFK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)C(=O)C(=O)C4=CC=C(C=C4)OC5=CC=C(C=C5)C(=O)C(=O)C6=CC=CC=C6 |
Origin of Product |
United States |
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